1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3S/c21-17-8-6-16(7-9-17)10-11-20(19(22)24)12-14-23(15-13-20)27(25,26)18-4-2-1-3-5-18/h1-9H,10-15H2,(H2,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTZNFKNZKBORA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CCC2=CC=C(C=C2)Br)C(=O)N)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxamide, also known as 1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carbonitrile, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a piperidine ring with a benzenesulfonyl group and a 4-bromophenyl ethyl side chain. Its molecular formula is , with a molecular weight of approximately 436.37 g/mol. The structural complexity contributes to its diverse biological interactions.
Biological Activity
1. Pharmacological Potential
Research indicates that 1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxamide exhibits significant biological activity, particularly in the following areas:
- Neurological Disorders : Preliminary studies suggest that the compound may influence neurotransmitter systems, potentially providing therapeutic effects in conditions such as depression and anxiety.
- Cancer Research : The compound has shown promise in anti-tumor studies, indicating possible applications in oncology as an anti-cancer agent. It may act on specific signaling pathways involved in tumor growth and proliferation.
2. Mechanism of Action
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific biological targets within cells. The sulfonamide group may enhance binding to various enzymes or receptors, facilitating its pharmacological effects. Studies have indicated selective interactions with neurotransmitter receptors, which are crucial for its potential therapeutic applications.
Synthesis
The synthesis of 1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxamide typically involves several steps:
- Formation of the Piperidine Ring : Starting from appropriate precursors, the piperidine ring is constructed through cyclization reactions.
- Substitution Reactions : The introduction of the benzenesulfonyl and bromophenyl groups is achieved through nucleophilic substitution reactions.
- Purification : Techniques such as recrystallization or chromatography are employed to purify the final product.
These methods highlight the synthetic accessibility of the compound for further research and development.
Case Studies and Research Findings
Several studies have investigated the biological activity of 1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxamide:
- In Vitro Studies : Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anti-cancer agent.
- Binding Affinity Studies : Interaction studies have focused on its binding affinities with neurotransmitter receptors, indicating selectivity that could be beneficial for drug development targeting neurological disorders .
Comparative Analysis
To better understand the unique properties of 1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxamide, a comparison with structurally similar compounds is useful:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 1-(Benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine | Benzenesulfonyl and carbonitrile groups | Potential neurological and anti-cancer activity |
| 4-(Bromophenethyl)-1-(phenylsulfonyl)piperidine | Similar sulfonamide structure | Different substituents affecting activity |
| 1-(Methylsulfonyl)-4-(bromophenyl)piperidine | Methylsulfonyl instead of benzenesulfonyl | May exhibit different pharmacodynamics |
This table illustrates how modifications in structure can influence biological activity, emphasizing the importance of further research into this compound's pharmacological properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
*Calculated based on structural analysis.
†Estimated using atomic masses (Br ≈ 79.9, S ≈ 32.07).
‡Molecular weight inferred from structural formula.
Functional Group Variations
Sulfonyl Groups :
- The target compound’s benzenesulfonyl group contrasts with the 4-methylbenzenesulfonyl group in ’s analog. The methyl substitution may enhance lipophilicity but reduce electrophilicity compared to the unsubstituted benzene ring.
- In , the absence of a sulfonyl group highlights the role of this moiety in modulating solubility and steric bulk.
Carboxamide vs. Carboxylic Acid :
Data Tables
Table 1: Comparative Physicochemical Properties
*Predicted using fragment-based methods. †Higher lipophilicity due to bromine.
Q & A
Q. What are the key synthetic strategies for preparing 1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxamide?
The synthesis involves a multi-step approach:
- Sulfonylation : Reacting a piperidine precursor with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.
- Alkylation : Introducing the 2-(4-bromophenyl)ethyl group via nucleophilic substitution or coupling reactions (e.g., using brominated aryl halides and palladium catalysts).
- Carboxamide Formation : Converting a carboxylic acid intermediate to the carboxamide using coupling agents like EDCl/HOBt or via reaction with ammonia derivatives. Optimal solvents include dichloromethane or acetonitrile, with yields dependent on reaction time and temperature control (e.g., 60–80°C for alkylation steps) .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions and piperidine ring conformation. For example, the benzenesulfonyl group shows distinct aromatic proton signals at δ 7.5–8.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak matching theoretical values within 5 ppm error) .
- HPLC : Assesses purity (>95% recommended for biological assays) using reverse-phase columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while inert atmospheres (N) prevent oxidation .
- Catalyst Optimization : Palladium-based catalysts (e.g., Pd(PPh)) for cross-coupling steps enhance regioselectivity. Catalyst loading (1–5 mol%) and ligand choice (e.g., Xantphos) significantly impact efficiency .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions during sulfonylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
